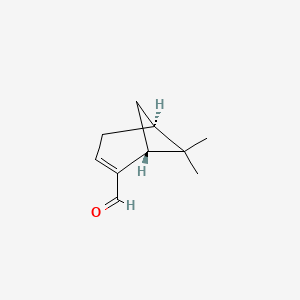

Myrtenal

Description

Properties

IUPAC Name |

6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRMUZKLFIEVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865112 | |

| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; refreshing, spicy-herbaceous odour | |

| Record name | 2-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene (Myrtenal) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/913/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene (Myrtenal) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/913/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.990 | |

| Record name | 2-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene (Myrtenal) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/913/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

564-94-3, 23727-16-4 | |

| Record name | (±)-Myrtenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pin-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myrtenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Myrtenal: Chemical Structure, Properties, and Biological Activity

Introduction

Myrtenal [(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde], a bicyclic monoterpenoid aldehyde, is a naturally occurring compound found in the essential oils of numerous plant species. It is a key constituent in plants such as Myrtus communis, Cuminum cyminum (cumin), and various Lavandula species.[1] Derived from the oxidation of α-pinene, a primary component of turpentine, this compound is of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its unique chemical architecture and diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor effects, position it as a valuable scaffold for the synthesis of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and known biological mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monoterpenoid.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₄O.[3] The structure consists of a bicyclo[3.1.1]heptene core, featuring a four-membered ring fused to a six-membered ring, with a propenal group and two methyl groups attached. The presence of a chiral center gives rise to two enantiomers: (+)-myrtenal and (-)-myrtenal.

The compact and rigid bicyclic structure, combined with the reactive aldehyde functional group, dictates its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [3][4] |

| Molar Mass | 150.22 g/mol | [4][5] |

| IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | [5] |

| CAS Number | 564-94-3 | [4][5] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Density | 0.988 g/mL at 20 °C | [4][6] |

| Boiling Point | 220-221 °C | [4][6] |

| Flash Point | 78.89 °C (174 °F) | [4][7] |

| Refractive Index | 1.504 (n20/D) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [6] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented here corresponds to (1R)-(-)-myrtenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide a detailed map of its proton and carbon environments.

-

¹H-NMR (500 MHz, CDCl₃): The proton spectrum is characterized by distinct signals for the aldehydic proton, the vinylic proton, and the protons of the bicyclic system. Key chemical shifts (δ) include:

-

9.443 ppm (s, 1H): The highly deshielded singlet corresponds to the aldehydic proton (-CHO).

-

6.716 ppm (m, 1H): This multiplet represents the vinylic proton on the double bond adjacent to the aldehyde.

-

2.869 ppm & 2.193 ppm (m, 2H): These signals correspond to the bridgehead protons.

-

1.344 ppm & 0.747 ppm (s, 6H): These two sharp singlets are characteristic of the two geminal methyl groups on the bicyclic frame.[8]

-

-

¹³C-NMR (125 MHz, CDCl₃): The carbon spectrum confirms the presence of ten distinct carbon atoms. Key chemical shifts (δ) include:

-

193.995 ppm: The carbonyl carbon of the aldehyde group.

-

154.194 ppm & 150.540 ppm: The two sp² hybridized carbons of the C=C double bond.

-

69.683 ppm, 43.319 ppm, 40.739 ppm, 35.682 ppm, 33.754 ppm: Carbons of the bicyclic alkane structure.

-

28.317 ppm & 23.568 ppm: The two methyl group carbons.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the bicyclic ring and methyl groups.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublets).

-

~1680-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde.[9][10][11]

-

~1620-1640 cm⁻¹: A medium intensity band for the C=C stretching vibration, which is in conjugation with the carbonyl group.[11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a predictable fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150.

-

Key Fragments: Fragmentation is initiated by cleavage of bonds adjacent to the carbonyl group.

Synthesis of this compound

This compound is most commonly synthesized via the allylic oxidation of α-pinene, its natural precursor. The choice of oxidizing agent and reaction conditions significantly influences the yield and selectivity.

**3.1 Oxidation using Selenium Dioxide (SeO₂) **

A prevalent method involves the use of selenium dioxide (SeO₂). The reaction proceeds by oxidizing the allylic methyl group of α-pinene.

-

Causality of Experimental Choices: SeO₂ is a classic reagent for allylic oxidation because it selectively targets the position adjacent to the double bond. The reaction first forms myrtenol, the corresponding allylic alcohol, which is then further oxidized to this compound.[2][14] Performing the reaction under oxygen pressure (e.g., 6 atm) at a higher temperature (e.g., 134 °C) significantly improves the yield of this compound compared to standard reflux conditions (78 °C).[14] This is due to the increased concentration of the oxidant and higher reaction kinetics, which favor the formation of the aldehyde over the alcohol intermediate. Using a supported catalyst, such as Pd/SeO₂/SiO₂, can also enhance selectivity and allow for easier catalyst recovery.[2][8]

Experimental Protocol: Synthesis via SeO₂ Oxidation under Pressure

This protocol is a self-validating system; product formation can be monitored by TLC and confirmed by GC-MS, with yields determined after purification.

-

Reactor Setup: A 50 mL high-pressure batch reactor (e.g., Parr Instrument) is charged with α-pinene (1 equivalent), selenium dioxide (2.5 equivalents), and absolute ethanol (35 mL).

-

Reaction Conditions: The reactor is sealed and pressurized with oxygen to 6 atmospheres.

-

Heating and Stirring: The reaction mixture is heated to 134 °C with continuous stirring. The reaction progress is monitored over time (e.g., samples taken at 2, 4, 6 hours).

-

Work-up: After cooling, the reaction mixture is filtered to remove selenium byproducts. The solvent is removed under reduced pressure.

-

Purification: The crude product is dissolved in a suitable solvent (e.g., diethyl ether), washed with water and brine, and dried over anhydrous sodium sulfate.

-

Isolation: The final product is purified by column chromatography on silica gel to yield pure this compound. Under these conditions, yields of approximately 34% can be achieved.[14]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that make it a compelling molecule for drug discovery and development.

Neuroprotective Effects: Acetylcholinesterase Inhibition

This compound is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of early-stage Alzheimer's disease.[6]

-

Mechanism & Quantitative Data: this compound demonstrates inhibitory activity against AChE with an IC₅₀ value of 0.17 mM .[6][15] This activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.

Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Assay)

This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.[1][6][16]

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare a 3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

-

Prepare a stock solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, then buffer) to achieve the desired final concentrations.

-

-

Assay Procedure (96-well plate):

-

To triplicate wells, add: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the this compound dilution (or buffer for control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the 15 mM ATCI solution and 20 µL of the 3 mM DTNB solution to each well.

-

-

Data Acquisition: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Analysis: Calculate the reaction rate (ΔAbs/min). The percent inhibition is determined relative to the control (100% activity). Plot percent inhibition against this compound concentration to determine the IC₅₀ value.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated significant anti-inflammatory and antioxidant properties.[14] Chronic inflammation and oxidative stress are implicated in a wide range of pathologies, from cancer to neurodegenerative diseases.

-

Mechanism of Action: The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. While direct studies on this compound are emerging, related monoterpenes are known to inhibit the Nuclear Factor-kappa B (NF-κB) pathway .[15][17][18] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19] By potentially inhibiting the activation of NF-κB, this compound can reduce the production of these inflammatory mediators.[20] Its antioxidant effects are linked to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[2]

Antitumor and Cytotoxic Potential

This compound has shown promising cytotoxic effects against several human cancer cell lines.

-

Quantitative Data: Studies have demonstrated that this compound induces a significant, concentration-dependent decrease in cell viability in human ovarian (A2780), prostate (LNCaP), breast (MCF-7), and colon (Caco-2) cancer cell lines. The IC₅₀ values for these cell lines have been calculated, with Caco-2 cells showing the most pronounced sensitivity. Furthermore, a this compound-adamantane derivative exhibited potent inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy, with an IC₅₀ of 6 μM .[1]

Toxicology and Safety

Understanding the toxicological profile of a compound is critical for its development as a therapeutic agent.

-

Acute Toxicity: The oral LD₅₀ of this compound in rats has been reported as 2300 mg/kg .[5]

-

Genotoxicity: The toxicological characterization of this compound is described as incomplete, though related data on its alcohol form, myrtenol, show it is not a concern for genotoxicity.[4][21]

Conclusion

This compound is a bicyclic monoterpenoid with a well-defined chemical structure and a compelling profile of biological activities. Its roles as an acetylcholinesterase inhibitor, an anti-inflammatory agent, and a cytotoxic compound make it a molecule of high interest for drug discovery. The synthetic accessibility from α-pinene further enhances its appeal as a versatile chemical scaffold. This guide provides a foundational technical understanding for scientists and researchers aiming to explore the full potential of this compound in the development of novel pharmaceuticals and advanced materials. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical activities into therapeutic applications.

References

-

Grajales-García, M., et al. (2020). Synthesis of this compound through Allylic Oxidation of α-Pinene over a Pd/SeO₂/SiO₂ Catalyst. Available at: MDPI.[Link]

-

Dragomanova-Staykova, S., et al. (2023). Therapeutic Potential of this compound and Its Derivatives—A Review. Molecules, 28(20), 7171. [Link]

-

ChemBK. (-)-MYRTENAL - Physico-chemical Properties. ChemBK.com.[Link]

-

Korkmaz, E., & Tekin, S. (2024). Cytotoxicity of this compound on different human cancer cell lines. Annals of Medical Research, 31(5), 404-8. [Link]

-

Wikipedia. (2023). This compound. Wikipedia, The Free Encyclopedia.[Link]

-

Korkmaz, E., & Tekin, S. (2024). Cytotoxicity of this compound on different human cancer cell lines. Annals of Medical Research.[Link]

-

Kaufmann, D., Dogra, A. K., & Wink, M. (2011). This compound inhibits acetylcholinesterase, a known Alzheimer target. Journal of Pharmacy and Pharmacology, 63(10), 1368–1371. [Link]

-

The Good Scents Company. (2023). This compound. Thegoodscentscompany.com.[Link]

-

The Good Scents Company. This compound, 564-94-3. Thegoodscentscompany.com.[Link]

-

Kaufmann, D., et al. (2011). This compound inhibits acetylcholinesterase, a known Alzheimer target. ResearchGate.[Link]

-

RIFM. (2019). RIFM fragrance ingredient safety assessment, myrtenol, CAS Registry Number 515-00-4. Food and Chemical Toxicology, 128, 134-144. [Link]

-

Dragomanova, S., et al. (2019). ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF MONOTERPENOID this compound IN RODENTS. Journal of IMAB, 25(1), 2406-2412. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000534 (1R)-(-)-myrtenal. BMRB.[Link]

-

ResearchGate. (n.d.). IR spectra of ME1 and (–)-myrtenal. ResearchGate.[Link]

-

Dragomanova, S. (2020). Pharmacological, Toxicological and Neurobiological Studies of this compound—A Bicyclic Monoterpenoid of Natural Origin. PhD Thesis.[Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Assigned chemical shifts for bmse000534. BMRB.[Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia.[Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com.[Link]

-

Crunch Chemistry. (n.d.). Interpreting an infrared spectrum. crunchchemistry.co.uk.[Link]

-

Lokeshkumar, B., et al. (2017). Anti-inflammatory effect of this compound against cytokines in experimental colon cancer. Australian Journal of Science and Technology.[Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org.[Link]

-

Liu, T., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Medicinal Chemistry, 14(7), 1319-1331. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. scribd.com [scribd.com]

- 4. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 564-94-3 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. ymerdigital.com [ymerdigital.com]

- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 17. mdpi.com [mdpi.com]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Natural Sources and Extraction of Myrtenal for Research and Development

Abstract: Myrtenal, a bicyclic monoterpenoid aldehyde, is a constituent of numerous plant essential oils and has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective activities.[1][2] This guide provides a comprehensive overview of the natural botanical sources of this compound, its biosynthetic origins, and a detailed analysis of various extraction methodologies. We critically evaluate conventional and advanced "green" extraction techniques, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to isolate and purify this compound for further investigation and application.

Introduction to this compound: A Promising Bioactive Monoterpenoid

This compound (C₁₀H₁₄O) is a naturally occurring aldehyde characterized by a bicyclo[3.1.1]heptane skeleton.[3] Its structure is derived from the oxidation of α-pinene, a common monoterpene. The presence of the aldehyde functional group contributes significantly to its reactivity and biological activity.

The growing interest in this compound is substantiated by a body of research demonstrating its potential therapeutic applications. Studies have highlighted its efficacy as a bronchodilator, an anti-inflammatory agent, and an anti-aggregative compound.[2][4] Furthermore, its antioxidant and antitumor properties are being actively explored, with research indicating its ability to suppress colon carcinogenesis in animal models.[1][4] In the field of neuroscience, this compound has shown promise for its memory-enhancing and neuroprotective effects, suggesting its potential as a candidate for therapies targeting neurodegenerative diseases.[1] The conjugation of this compound with other pharmacophores, such as adamantane, has been shown to augment its antimicrobial, antiviral, and anticancer properties, opening new avenues for drug discovery.[2][5]

Botanical Sources of this compound

This compound is widely distributed in the plant kingdom, typically as a component of essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting season, and the specific plant part utilized. Myrtus communis L. (common myrtle) is one of the most well-known sources, but numerous other species also contain this valuable compound.[6][7]

| Plant Species | Common Name | Plant Part(s) | Reported this compound Content (%) | References |

| Cuminum cyminum | Cumin | Seeds | 28 - 43.5 | [1] |

| Myrtus communis | Myrtle | Leaves, Berries, Flowers | 0.1 - 5.0 | [6][8] |

| Rosmarinus officinalis | Rosemary | Leaves | ~5.0 | [1] |

| Hyssopus officinalis | Hyssop | Aerial Parts | ~2.3 | [1] |

| Coriandrum sativum | Coriander | Seeds | Variable | [1][9] |

| Lavandula spp. | Lavender | Flowers | ~0.1 | [1] |

| Artemisia spp. | Wormwood/Mugwort | Aerial Parts | Variable | [1] |

| Piper nigrum | Black Pepper | Fruit | Variable | [9] |

| Curcuma longa | Turmeric | Rhizome | Variable | [9] |

Note: The percentages listed are indicative and can show significant variation. It is crucial for researchers to perform analytical validation of their specific plant material.

The Biosynthetic Pathway of this compound

Understanding the biosynthesis of this compound provides context for its presence in plants. Monoterpenoids are synthesized from the C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

The key steps leading to this compound are:

-

GPP Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes.

-

Cyclization: GPP undergoes cyclization, catalyzed by a terpene synthase, to form the bicyclic olefin α-pinene.

-

Oxidation: α-pinene is then subjected to a two-step oxidation process. First, it is oxidized to myrtenol, a primary allylic alcohol.[10] Subsequently, myrtenol is further oxidized to the corresponding aldehyde, this compound.

Caption: Simplified biosynthetic pathway of this compound from isoprene precursors.

Extraction Methodologies: A Comparative Technical Analysis

The choice of extraction method is a critical determinant of the yield, purity, and bioactivity of the final this compound-containing extract.[11] The selection process involves a trade-off between efficiency, cost, environmental impact, and scalability.

Conventional Extraction Methods

These methods are well-established but often come with drawbacks such as long extraction times, high solvent consumption, and potential thermal degradation of target compounds.[12]

Principle: These methods utilize the volatility of essential oil components.[13] In steam distillation, live steam is passed through the plant material, causing the volatile compounds to evaporate.[14][15] In hydrodistillation, the plant material is boiled in water.[13] The resulting vapor, a mixture of water and essential oils, is condensed, and the oil is separated from the aqueous phase.

Protocol: Laboratory-Scale Steam Distillation of Myrtus communis Leaves

-

Preparation: Weigh 200 g of dried and coarsely ground Myrtus communis leaves. Place the material into the distillation flask of a Clevenger-type apparatus.

-

Setup: Add sufficient deionized water to the flask to cover the plant material. Assemble the Clevenger apparatus with a heating mantle and condenser.

-

Distillation: Heat the flask to boiling. Allow the steam to pass through the plant material, carrying the volatile oils. The process should continue for a minimum of 3 hours or until no more oil is collected.[16]

-

Collection: The condensed essential oil will collect in the calibrated tube of the Clevenger apparatus.

-

Drying & Storage: Carefully collect the oil phase. Dry the oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil at 4°C in a sealed, dark glass vial.

Causality & Insights: The particle size of the plant material is a key variable; grinding increases the surface area for extraction but can lead to the loss of highly volatile compounds if not handled properly.[17][18] The duration of distillation affects the composition of the extracted oil, as different compounds volatilize at different rates.[15]

Principle: This technique uses a continuous reflux of a warm organic solvent to exhaustively extract compounds from a solid matrix.[13] The choice of solvent is critical and is based on the polarity of the target compound.[19]

Protocol: Soxhlet Extraction

-

Preparation: Place 50 g of finely powdered, dried plant material into a cellulose thimble.

-

Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 250 mL of an appropriate solvent (e.g., hexane or ethanol) and attach it to the Soxhlet apparatus and a condenser.

-

Extraction: Heat the solvent to a gentle boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material.

-

Cycling: When the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask. This process repeats automatically for 6-8 hours.

-

Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract.

Causality & Insights: Soxhlet extraction is highly efficient due to the continuous use of fresh, hot solvent, but the prolonged exposure to heat can degrade thermally labile compounds like this compound.[12][20] The choice of solvent dictates the profile of extracted compounds; non-polar solvents like hexane will primarily extract lipids and terpenes, while more polar solvents like ethanol will also extract polyphenols.[21]

Advanced "Green" Extraction Methods

These modern techniques offer significant advantages, including reduced extraction times, lower solvent consumption, and improved yields of target compounds, aligning with the principles of green chemistry.[12]

Principle: SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[22] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[22] Its solvating power can be finely tuned by altering the pressure and temperature.

Protocol: Supercritical CO₂ Extraction of this compound

-

Preparation: Load the extraction vessel with 100 g of ground plant material.

-

Parameter Setting: Pressurize the system with CO₂ to the desired pressure (e.g., 200-400 bar) and heat the extraction vessel to the target temperature (e.g., 40-60°C).[23]

-

Co-Solvent (Optional): To enhance the extraction of moderately polar compounds, a co-solvent like ethanol can be added to the CO₂ stream (e.g., at a flow rate of 0.09 kg/h ).[24]

-

Extraction: Maintain a constant CO₂ flow rate (e.g., 0.3 kg/h ) through the vessel for a set duration (e.g., 90-120 minutes).[24]

-

Separation: Route the CO₂-extract mixture to a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.

-

Collection: The solvent-free extract is collected from the separator.

Causality & Insights: SFE is highly selective and ideal for thermally sensitive compounds as it operates at low temperatures.[25][26] By precisely controlling density (via pressure and temperature), one can fractionate the extract, selectively isolating different classes of compounds. The main drawback is the high capital cost of the equipment.

Principle: MAE utilizes microwave energy to heat the solvent and water molecules within the plant matrix.[27][28] This creates localized pressure that ruptures the plant cell walls, facilitating the rapid release of intracellular contents into the extraction solvent.

Protocol: Microwave-Assisted Extraction of Myrtus communis

-

Preparation: Mix 1 g of powdered plant material with 32 mL of 42% aqueous ethanol in a microwave-safe extraction vessel.[29]

-

Parameter Setting: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the irradiation time to 62 seconds.[29]

-

Extraction: Run the extraction program under the controlled parameters.

-

Post-Extraction: After the cycle, allow the vessel to cool. Centrifuge the mixture to separate the solid residue from the supernatant.

-

Collection: Collect the supernatant (the extract) for analysis.

Causality & Insights: MAE dramatically reduces extraction time from hours to minutes.[29] The efficiency is dependent on the dielectric properties of the solvent and the plant matrix. Optimizing parameters like solvent concentration, power, and time is crucial to maximize yield while preventing compound degradation.[29]

Comparative Analysis of Extraction Methods

| Parameter | Steam Distillation | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |

| Principle | Volatilization with steam | Continuous solid-liquid extraction | Dissolution in supercritical fluid | Microwave-induced cell rupture |

| Yield | Moderate for volatiles | High, exhaustive | High, tunable | Very high |

| Selectivity | Limited to volatile compounds | Low, solvent-dependent | Very high, tunable | Moderate |

| Extraction Time | 2 - 6 hours | 6 - 24 hours | 1 - 2 hours | 1 - 5 minutes |

| Solvent Use | Water only | High organic solvent use | CO₂ (recyclable), minimal co-solvent | Low organic solvent use |

| Thermal Degradation | High risk | High risk | Low risk (low temp) | Moderate risk (short time) |

| Cost | Low (equipment) | Low (equipment) | High (equipment) | Moderate (equipment) |

| Environmental Impact | Low | High (solvent waste) | Very Low (Green method) | Low (Green method) |

Analytical Workflow for Identification and Quantification

After extraction, a robust analytical method is required to identify and quantify this compound within the complex essential oil or extract matrix. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.[30][31][32]

Workflow:

-

Sample Preparation: The crude extract is diluted in a suitable volatile solvent (e.g., hexane or methanol).[31][32] An internal standard may be added for accurate quantification.

-

GC Separation: The diluted sample is injected into the GC. Compounds are separated based on their volatility and interaction with the stationary phase of the capillary column.

-

MS Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.

-

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard and by matching it with spectra in established libraries (e.g., NIST, Wiley).[31][33] Quantification is achieved by integrating the peak area and comparing it to a calibration curve.

Caption: Standard GC-MS workflow for the analysis of this compound in plant extracts.

Conclusion and Future Directions

This compound stands out as a monoterpenoid with significant therapeutic potential. While it is naturally present in a variety of plants, particularly Cuminum cyminum and Myrtus communis, its efficient isolation is paramount for research and development. This guide has detailed and compared several extraction methodologies, from traditional steam distillation to advanced green techniques like SFE and MAE.

For researchers prioritizing purity, selectivity, and the integrity of the final product, Supercritical Fluid Extraction (SFE) represents the most authoritative and technically superior method, despite its higher initial cost. For rapid screening and high-throughput applications where time and solvent reduction are key, Microwave-Assisted Extraction (MAE) offers an excellent alternative. The optimization of these advanced extraction parameters, guided by robust analytical methods like GC-MS, is crucial for maximizing the yield of bioactive this compound.[11][34] Future research should focus on integrating these extraction techniques and exploring novel solvents to further enhance the efficiency and sustainability of this compound production for its promising applications in the pharmaceutical and nutraceutical industries.

References

-

Dragomanova, S., et al. (2023). A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils. SciSpace. [Link]

-

Tchekalarova, J., et al. (2023). Therapeutic Potential of this compound and Its Derivatives—A Review. Molecules, 28(20), 7171. [Link]

-

ResearchGate. (n.d.). This compound-containing medicinal plants and other natural sources. ResearchGate. [Link]

-

Tchekalarova, J., et al. (2023). Therapeutic Potential of this compound and Its Derivatives–A Review. Preprints.org. [Link]

-

Lone, S. A., et al. (2024). Myrtus communis leaves: source of bio-actives, traditional use, their biological properties, and prospects. Journal of Biomolecular Structure and Dynamics. [Link]

-

Lone, S. A., et al. (2023). Myrtus communis Leaves: Source of Bioactives, Traditional Use and their Biological Properties. SSRN. [Link]

-

ResearchGate. (2025). Chemical Composition of Albanian Myrtle Oil (Myrtus communis L.). ResearchGate. [Link]

-

Tchekalarova, J., et al. (2023). Therapeutic Potential of this compound and Its Derivatives-A Review. PubMed. [Link]

-

Jerković, I., et al. (2024). Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit. Molecules, 29(8), 1755. [Link]

-

Aleem, A. (2023). Myrtle: a versatile medicinal plant. Journal of Herbal Medicine. [Link]

-

Mulas, M., et al. (2011). Essential Oil Composition of Myrtle (Myrtus communis) Leaves. Journal of Herbs, Spices & Medicinal Plants, 17(1), 21-34. [Link]

-

Abrigach, F., et al. (2024). Optimization of Extraction Conditions of Phenolic Compounds and Antioxidant Activity From Myrtle (Myrtus communis L.) Fruit. Chemistry & Biodiversity. [Link]

-

González de Peredo, A. V., et al. (2018). Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.). Molecules, 23(11), 2992. [Link]

-

González de Peredo, A. V., et al. (2018). Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.). MDPI. [Link]

-

Ben Othman, S., et al. (2025). Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design. Molecules. [Link]

-

Criste, A. D., et al. (2020). Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method. Processes, 8(5), 617. [Link]

-

Boulekbache-Makhlouf, L., et al. (2015). Optimization of microwave-assisted extraction of polyphenols from Myrtus communis L. leaves. Food Chemistry, 166, 585-595. [Link]

-

Labdassence. (n.d.). Myrtle Essential Oil - Myrtus communis L. Labdassence. [Link]

-

Moghrani, H., & Maachi, R. (2008). Valorization of Myrtus communis Essential Oil Obtained by Steam Driving Distillation. Asian Journal of Scientific Research, 1(5), 518-524. [Link]

-

ResearchGate. (n.d.). The GC/MS chromatogram of myrtle essential oil extracted by hydrodistillation. ResearchGate. [Link]

-

Criste, A. D., et al. (2020). Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method. PubMed Central. [Link]

-

Pereira, P., et al. (2016). Supercritical Fluid Extraction vs Conventional Extraction of Myrtle Leaves and Berries: Comparison of Antioxidant Activity and Identification of Bioactive Compounds. ResearchGate. [Link]

-

Jerković, I., et al. (2024). Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit. PubMed. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

SciELO. (2009). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp. SciELO. [Link]

-

Britton, B., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Molecules. [Link]

-

Publish. (2024). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. Publish. [Link]

-

Brophy, J. J., et al. (2013). Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree). Journal of Essential Oil Research. [Link]

-

ResearchGate. (2017). (PDF) Supercritical fluid extraction technology for essential oil extraction of Murraya exotica. ResearchGate. [Link]

-

Journal of Applied Science and Technology Trends. (2025). Comparative evaluation of different extraction techniques on phytochemicals and antioxidant activity of selected medicinal plant. Journal of Applied Science and Technology Trends. [Link]

-

Cheok, C. Y., et al. (2021). Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. Journal of the Science of Food and Agriculture. [Link]

-

Sharifi-Rad, J., et al. (2020). Biological and Pharmacological Properties of Myrtenol: A Review. Oxidative Medicine and Cellular Longevity. [Link]

-

Budimir, A., et al. (2024). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. [Link]

-

SciTePress. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. [Link]

-

Satyal, P. (2015). "Development of GC-MS database of essential oil components by the analy". LOUIS - UAH. [Link]

-

Sultana, B., et al. (2009). Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts. Molecules. [Link]

-

Das, K., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of (+)-myrtenal (12) and (-)-nopinal (13). ResearchGate. [Link]

-

Muratov, M. (2024). Optimization of the extraction of herbal medical tree. Research Retrieval and Academic Letters. [Link]

-

University of Pretoria. (n.d.). CHAPTER THREE Plant selection, collection, extraction and analysis of selected species. University of Pretoria. [Link]

-

Welker, F., et al. (2023). Comparing extraction method efficiency for high-throughput palaeoproteomic bone species identification. PLOS ONE. [Link]

-

Rodrigues, D., et al. (2022). A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds. Marine Drugs. [Link]

-

Tzima, S., et al. (2023). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Applied Sciences. [Link]

-

ThaiScience. (n.d.). A Comparison of Three Extraction Methods for Phenolic Compounds and Antioxidant Activities from Moringa oleifera Leaves. ThaiScience. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 5. Therapeutic Potential of this compound and Its Derivatives-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 7. preprints.org [preprints.org]

- 8. Myrtle: a versatile medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological and Pharmacological Properties of Myrtenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]

- 12. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Myrtle Essential Oil - Myrtus communis L. - Labdassence [labdassence.com]

- 15. scialert.net [scialert.net]

- 16. Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. plantsjournal.com [plantsjournal.com]

- 21. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Optimization of microwave-assisted extraction of polyphenols from Myrtus communis L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

- 31. mdpi.com [mdpi.com]

- 32. scitepress.org [scitepress.org]

- 33. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 34. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology [mdpi.com]

A Comprehensive Technical Guide to the Stereochemistry of (+)-Myrtenal and (-)-Myrtenal for Researchers and Drug Development Professionals

Introduction: The Critical Role of Chirality in Myrtenal's Biological Activity

This compound, a bicyclic monoterpenoid aldehyde, is a naturally occurring compound found in a variety of plant species, including Hyssopus officinalis and Salvia absconditiflora[1]. Its structure, characterized by a bicyclo[3.1.1]hept-2-ene skeleton, possesses two stereogenic centers, giving rise to a pair of non-superimposable mirror images, or enantiomers: (+)-Myrtenal and (-)-Myrtenal. In the realm of drug discovery and development, the seemingly subtle difference in the three-dimensional arrangement of these enantiomers can lead to profound variations in their pharmacological and toxicological profiles. This is due to the inherently chiral nature of biological systems, such as enzymes and receptors, which often exhibit stereospecific interactions.

This in-depth technical guide provides a comprehensive overview of the stereochemistry of (+)- and (-)-Myrtenal. We will delve into their absolute configurations, spectroscopic differentiation, synthesis, and critically, their distinct biological activities. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the specific properties of each this compound enantiomer in their scientific endeavors.

Unraveling the Stereochemistry: Absolute Configuration and Nomenclature

The unambiguous assignment of the absolute configuration of each enantiomer is fundamental to understanding their distinct properties. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the R/S designation to each stereocenter[2].

-

(-)-Myrtenal : Through the use of vibrational circular dichroism (VCD) spectroscopy compared with theoretical calculations, the levorotatory enantiomer of this compound has been unequivocally assigned the (1R,5S) absolute configuration[3].

-

(+)-Myrtenal : Consequently, the dextrorotatory enantiomer, (+)-Myrtenal, possesses the mirror-image (1S,5R) absolute configuration.

It is crucial to note that the positive (+) or negative (-) sign of the optical rotation does not directly correlate with the R/S designation. The direction of rotation of plane-polarized light is an experimentally determined physical property, while the R/S nomenclature is a convention based on the spatial arrangement of substituents.

Spectroscopic and Physicochemical Differentiation of this compound Enantiomers

While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, they can be distinguished by their interaction with chiral probes, most notably polarized light. Chiroptical techniques and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents are indispensable tools for their differentiation.

Chiroptical Properties

The most direct method to distinguish between (+)- and (-)-Myrtenal is by measuring their optical rotation. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.

| Property | (+)-(1S,5R)-Myrtenal | (-)-(1R,5S)-Myrtenal |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Specific Rotation | Not specified in results | Not specified in results |

Note: Specific rotation values can vary depending on the solvent, temperature, and wavelength of light used. It is essential to consult specific analytical data for precise values.

Vibrational Circular Dichroism (VCD) is another powerful technique that provides information about the stereochemistry of chiral molecules. The VCD spectrum of (-)-myrtenal was instrumental in confirming its (1R) absolute configuration[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of (+)- and (-)-Myrtenal are identical. However, in the presence of a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent, the enantiomers can be differentiated. The formation of diastereomeric complexes results in distinct chemical shifts and coupling constants for the corresponding nuclei.

(-)-Myrtenal itself can be employed as a chiral derivatizing agent for the determination of the enantiomeric purity of primary amines using 13C NMR spectroscopy. The formation of diastereomeric imines allows for the separation of signals corresponding to each enantiomer of the amine, enabling their quantification.

Synthesis and Chiral Separation of this compound Enantiomers

The production of enantiomerically pure this compound is a critical step for stereospecific biological studies and for its potential use as a chiral building block in organic synthesis.

Synthesis from α-Pinene

This compound can be synthesized through the allylic oxidation of α-pinene[4][5]. However, these methods often yield a racemic mixture of (+)- and (-)-myrtenal. The use of enantiomerically pure starting material, such as (+)- or (-)-α-pinene, can potentially lead to the corresponding this compound enantiomer, but the stereochemical integrity of the reaction must be carefully controlled.

Asymmetric Synthesis

The development of asymmetric synthetic routes to obtain enantiomerically enriched this compound is an area of active research. These methods typically involve the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other. While specific high-yielding asymmetric syntheses for each this compound enantiomer were not detailed in the provided search results, this remains a key area for synthetic organic chemists.

Preparative Chiral Chromatography

For the separation of racemic this compound, preparative chiral chromatography is a powerful technique[6][7]. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) employing a chiral stationary phase (CSP) can effectively resolve the two enantiomers, allowing for their isolation in high enantiomeric purity. The choice of the CSP and the chromatographic conditions are critical for achieving optimal separation.

Figure 1: A simplified workflow illustrating the synthesis of racemic this compound from α-pinene and its subsequent separation into individual enantiomers via preparative chiral chromatography.

The Biological Significance: Enantioselective Activities and Applications

The distinct three-dimensional structures of (+)- and (-)-Myrtenal dictate their interactions with chiral biological targets, leading to different biological activities. While much of the literature reports on the activity of "this compound" without specifying the enantiomer (likely a racemic mixture), some studies have begun to elucidate their enantioselective effects.

Olfactory Perception

A clear and fascinating example of the biological differentiation of this compound enantiomers is their distinct odors. This indicates that the chiral olfactory receptors in the nose can distinguish between the two mirror-image molecules.

Pharmacological Activities

This compound has been reported to possess a wide range of pharmacological activities, including antioxidant, antitumor, anti-inflammatory, and neuroprotective effects[1][8]. However, a direct comparative analysis of the potency of each enantiomer is largely absent in the current literature.

-

Antitumor Activity: While many studies on the cytotoxicity of this compound on various cancer cell lines do not specify the enantiomer used, one study has highlighted the potential of a derivative of (+)-myrtenal in inhibiting tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy[8]. Another study reported that a derivative of (-)-myrtenal showed cytotoxic activity against several human cancer cell lines[8]. This suggests that both enantiomers may serve as scaffolds for the development of novel anticancer agents, with potentially different mechanisms of action and target specificities.

-

Neuroprotective and CNS Effects: The interaction of this compound with the GABAergic system is a proposed mechanism for its effects on the central nervous system[9]. Studies on myrtenol, the corresponding alcohol, have shown that it can act as a positive allosteric modulator of GABAA receptors[10]. It is plausible that this compound enantiomers also exhibit stereospecific interactions with these receptors, leading to differential effects on anxiety, memory, and other neurological processes.

Figure 2: A summary of the known and hypothesized biological activities of (+)- and (-)-Myrtenal. Solid lines indicate reported activities of derivatives, while dashed lines represent potential activities based on studies of unspecified this compound or related compounds.

Metabolism

Preliminary studies in rabbits have shown that this compound is metabolized to myrtenic acid[1]. However, a comparative study on the metabolism of the individual enantiomers has not been reported. It is highly probable that the metabolic pathways are stereoselective, leading to different rates of clearance and potentially different metabolite profiles for (+)- and (-)-Myrtenal. Understanding these differences is crucial for pharmacokinetic and toxicological assessments in drug development.

Experimental Protocol: Chiral Derivatization for NMR Analysis of Primary Amines using (-)-Myrtenal

The use of a chiral derivatizing agent (CDA) is a robust method for determining the enantiomeric excess (ee) of a chiral analyte by NMR spectroscopy. (-)-Myrtenal can serve as a CDA for primary amines. The underlying principle is the conversion of the enantiomeric mixture of the amine into a mixture of diastereomeric imines. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.

Objective: To determine the enantiomeric excess of a chiral primary amine using (-)-(1R,5S)-Myrtenal as a chiral derivatizing agent.

Materials:

-

(-)-(1R,5S)-Myrtenal

-

Chiral primary amine (analyte)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, accurately weigh a known amount of the chiral primary amine.

-

Add a slight molar excess (e.g., 1.1 equivalents) of (-)-(1R,5S)-Myrtenal to the NMR tube.

-

Add approximately 0.6 mL of CDCl₃ to dissolve the reactants.

-

Gently agitate the tube to ensure complete mixing and reaction. The formation of the imine is typically rapid at room temperature.

-

-

NMR Acquisition:

-

Acquire a ¹H or ¹³C NMR spectrum of the sample. For improved resolution and differentiation, ¹³C NMR is often preferred.

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is particularly important for accurate integration.

-

-

Data Analysis:

-

Identify the signals corresponding to the newly formed diastereomeric imines. The imine C=N carbon signal in the ¹³C NMR spectrum is often well-resolved for the two diastereomers.

-

Integrate the distinct signals for each diastereomer.

-

Calculate the enantiomeric excess (ee) using the following formula:

ee (%) = [ ( |Integration of major diastereomer - Integration of minor diastereomer| ) / ( Integration of major diastereomer + Integration of minor diastereomer ) ] x 100

-

Causality Behind Experimental Choices:

-

Use of a Molar Excess of (-)-Myrtenal: This ensures that the primary amine is the limiting reagent and that all of it reacts to form the imines, providing an accurate representation of the original enantiomeric ratio.

-

Choice of NMR Nucleus: While ¹H NMR can be used, the larger chemical shift dispersion of ¹³C NMR often provides better separation of the diastereomeric signals, leading to more accurate integration.

-

Solvent Selection: CDCl₃ is a common choice as it is a good solvent for many organic compounds and is relatively non-interactive. However, the choice of solvent can sometimes influence the degree of separation of the diastereomeric signals, and optimization may be necessary.

Sources

- 1. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. Absolute configuration of (-)-myrtenal by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of myrtenol to this compound epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound improves memory deficits in mice exposed to radiofrequency-electromagnetic radiation during gestational and neonatal development via enhancing oxido-inflammatory, and neurotransmitter functions - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Myrtenal: A Technical Guide for Researchers

Introduction: Tapping into the Therapeutic Potential of a Bicyclic Monoterpenoid

Myrtenal, a naturally occurring bicyclic monoterpenoid found in the essential oils of numerous plants, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Its diverse pharmacological activities, ranging from neuroprotective and anti-inflammatory to anticancer and antidiabetic effects, underscore its potential as a versatile therapeutic agent.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage its therapeutic capabilities.

This document will delve into the molecular interactions and signaling pathways modulated by this compound, elucidating the scientific basis for its observed biological effects. By synthesizing findings from a multitude of in vitro and in vivo studies, we aim to provide a comprehensive and authoritative overview to guide future research and development endeavors.

A Spectrum of Biological Activities: Unraveling the Core Mechanisms

This compound's therapeutic potential stems from its ability to interact with a variety of cellular targets and modulate multiple signaling pathways. Its mechanisms of action are multifaceted and often interconnected, contributing to its broad range of pharmacological effects.

Neuroprotective and CNS-Affecting Potential

This compound has demonstrated significant promise in the context of neurodegenerative diseases and central nervous system (CNS) disorders.[2][4] Its neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and neuromodulatory activities.[3][5]

One of the key mechanisms underlying this compound's neuroprotective action is its ability to modulate neurotransmitter systems. Studies have shown that this compound can influence GABAergic neurotransmission, which is associated with its anxiolytic properties.[4][6] It has been observed to potentiate the effects of hypnotic drugs, suggesting an interaction with GABA receptors.[4] Furthermore, in experimental models of dementia, this compound has been shown to increase acetylcholine (ACh) levels in the brain, a crucial neurotransmitter for memory and learning.[5][7] This is, in part, achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[8] In vitro studies have confirmed this compound's ability to inhibit AChE with an IC50 of 0.17 mM.[8]

This compound also exerts its neuroprotective effects by combating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. It has been shown to restore the activity of antioxidant enzymes and reduce lipid peroxidation in the brain.[6][9]

The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects.

Caption: Proposed anticancer mechanisms of this compound.

Antidiabetic Effects

This compound has demonstrated antihyperglycemic effects in animal models of diabetes mellitus. [3][10]Its mechanism of action in this context involves improving insulin sensitivity and glucose uptake. Studies have shown that this compound can lower plasma glucose levels, improve plasma insulin levels, and upregulate glucose transporters in the liver and skeletal muscle. [3]Furthermore, this compound has been found to enhance the activity of key enzymes involved in carbohydrate metabolism. [10]Its antioxidant and anti-inflammatory properties also contribute to its antidiabetic effects by mitigating the oxidative stress and inflammation associated with the disease. [11][12]

Experimental Protocols for Investigating this compound's Mechanism of Action

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of this compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from Ellman's colorimetric method to determine the AChE inhibitory activity of this compound. [8] Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer.

-

Add 25 µL of different concentrations of this compound solution to the wells.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Western Blot Analysis for Apoptotic and Inflammatory Proteins

This protocol is used to assess the effect of this compound on the expression of key proteins involved in apoptosis and inflammation. [13][14] Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-NF-kB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells using cell lysis buffer and collect the protein extracts.

-

Determine the protein concentration using a protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

The following diagram illustrates the general workflow for Western Blot analysis.

Caption: General workflow for Western Blot analysis.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound.

| Parameter | Value | Experimental Model | Reference |

| AChE Inhibition (IC50) | 0.17 mM | In vitro (Ellman's assay) | [8] |

| Antitumor Dose | 230 mg/kg b.wt. | In vivo (rats, colon carcinogenesis) | [3] |

| Neuroprotective Dose | 50 mg/kg i.p. | In vivo (rats, Parkinson's model) | [3] |

| Antidiabetic Dose | 80 mg/kg b.wt. | In vivo (rats, streptozotocin-induced diabetes) | [3] |

| Anti-inflammatory Dose | 30 mg/kg i.p. | In vivo (mice, pain models) | [6] |

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of therapeutic properties, underpinned by its diverse mechanisms of action. Its ability to modulate key signaling pathways involved in inflammation, cancer, neurodegeneration, and metabolic disorders makes it a compelling candidate for further drug development.

Future research should focus on:

-

Elucidating specific molecular targets: Identifying the direct binding partners of this compound will provide a more precise understanding of its mechanism of action.

-

Pharmacokinetic and pharmacodynamic studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize its therapeutic delivery and efficacy.

-

Clinical trials: Well-designed clinical trials are essential to validate the therapeutic potential of this compound in human diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound could lead to the development of more potent and selective therapeutic agents. [3] By continuing to unravel the intricate mechanisms of this versatile monoterpenoid, the scientific community can unlock its full potential for the development of novel and effective therapies for a range of human ailments.

References

- Dragomanova, S., et al. (2018). A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils. Scripta Scientifica Pharmaceutica, 5(2), 22-33.

- Georgieva, M., et al. (2023).

-

Georgieva, M., et al. (2023). Therapeutic Potential of this compound and Its Derivatives—A Review. PMC, [Link].

- Dragomanova, S., et al. (2018). A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils. SciSpace.

- ResearchGate. Established mechanisms of antitumor activity of this compound.

- Tancheva, L., et al. (2022).

- Tancheva, L., et al. (2022).

- Babu, L. H., et al. (2012). This compound attenuates diethylnitrosamine-induced hepatocellular carcinoma in rats by stabilizing intrinsic antioxidants and modulating apoptotic and anti-apoptotic cascades. Cellular Oncology, 35(4), 269-283.

- Mrabti, H. N., et al. (2023). Biological and Pharmacological Properties of Myrtenol: A Review. Current Pharmaceutical Design, 29(6), 407-414.

-

Tancheva, L., et al. (2022). Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats. PMC, [Link].

- Rathinam, A., et al. (2022). This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes. Archives of Physiology and Biochemistry, 128(1), 175-183.

- Kaufmann, D., et al. (2011). This compound inhibits acetylcholinesterase, a known Alzheimer target. Journal of Pharmacy and Pharmacology, 63(10), 1368-1371.

- Tancheva, L., et al. (2022).

- Dragomanova, S., et al. (2019). ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF MONOTERPENOID this compound IN RODENTS. Journal of IMAB, 25(1), 2343-2349.

- ResearchGate. A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils | Request PDF.

- Hosseini, A., et al. (2021). Anti-Inflammatory and Anti-Oxidative Effects of Myrtenol in the Rats with Allergic Asthma.

- ResearchGate. (PDF) this compound inhibits acetylcholinesterase, a known Alzheimer target.

- Khodadadi, H., et al. (2021). Anti-inflammatory and anti-remodeling effects of myrtenol in the lungs of asthmatic rats: Histopathological and biochemical findings.

- Lokeshkumar, B., et al. (2015). Anti-Oxidative Effect of this compound in Prevention and Treatment of Colon Cancer Induced by 1, 2-Dimethyl Hydrazine (DMH) in Experimental Animals. Biomolecules & Therapeutics, 23(5), 471-478.

- El-Far, A. H., et al. (2020). Chemopreventive Potential of this compound against Nitrosamine-Initiated, Radiation-Promoted Rat Bladder Carcinogenesis. Nutrition and Cancer, 72(8), 1416-1426.

- ResearchGate.

- ResearchGate.

- Wikipedia. This compound.

- Shi, Y., et al. (2022). Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway. Pharmaceutical Biology, 60(1), 1383-1391.

- de Oliveira, J. R., et al. (2020). Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition. Frontiers in Pharmacology, 11, 579.

- Wobst, I., et al. (2018). Structural changes at the myrtenol backbone reverse its positive allosteric potential into inhibitory GABAA receptor modulation. Biological Chemistry, 399(5), 517-527.

- Lokeshkumar, B., et al. (2025). This compound downregulates hormonal receptors in DMBA induced mammary carcinoma in Sprague-Dawley rats. Journal of Biodiversity and Environmental Sciences, 27(5), 143-151.

- ResearchGate. Structure of (−) and (+)-Myrtenal. | Download Scientific Diagram.

- MedchemExpress.com. This compound | Antineoplastic Agent.

- ResearchGate.

- Yilmaz, E., et al. (2024). Cytotoxicity of this compound on different human cancer cell lines. Annals of Medical Research, 31(5), 624-628.

- Rathinam, A., et al. (2022). This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes. PubMed.

- ResearchGate.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils | Dragomanova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits acetylcholinesterase, a known Alzheimer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]